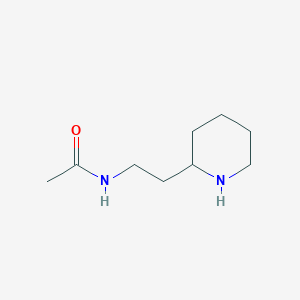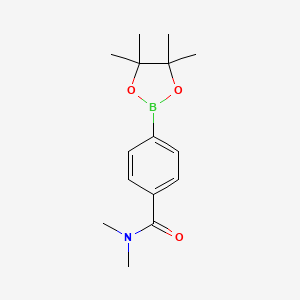![molecular formula C15H17F3N2O4 B1309426 Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate CAS No. 610259-53-5](/img/structure/B1309426.png)
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
説明
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H17F3N2O4 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Interactions
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) have been synthesized and characterized, showing that Ni(II) and Zn(II) bind through N and S sites of the ligand and Cd(II) binds through only N sites. These complexes were studied using spectroscopic and DFT methods to understand their structure and interactions (Prakash et al., 2014).
Crystallography and Conformational Analysis
The crystal structures of four trifluoromethylnitrobenzene analogues, including ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, were determined to understand their rod-like conformation and packing arrangements. The study provided insights into the molecular conformations and interactions of these compounds (Lynch & Mcclenaghan, 2004).
Application in Synthesis and Medicinal Chemistry
- Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Compounds demonstrated significant anticancer activity, indicating their therapeutic potential (Rehman et al., 2018).
- Carboxylesterase Inhibitors : Inhibitors specific for human intestinal carboxylesterase were developed to reduce toxic side effects of the anticancer prodrug CPT-11. This study focused on creating molecules that can mitigate side effects through selective inhibition (Yoon et al., 2004).
Spectroscopic and Structural Studies
The structural analysis of various derivatives, including ethyl 3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-1-phenyl-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate, was performed to understand the conformation of rings and the arrangement of substituents, contributing to the knowledge of molecular structures and interactions in these compounds (Sundaresan et al., 2010).
Safety and Hazards
Safety data for Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautions include thorough washing after handling, wearing protective gloves and clothing, and using protective eyewear and face protection .
作用機序
Pharmacokinetics
Some physical and chemical properties of the compound have been reported . The compound has a molecular weight of 346.302 , a density of 1.3±0.1 g/cm3 , and a boiling point of 411.0±45.0 °C at 760 mmHg . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
生化学分析
Biochemical Properties
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can form hydrogen bonds with proteins, potentially inhibiting or activating enzyme functions . This interaction can lead to changes in the biochemical pathways and cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds or other interactions with the active sites of these enzymes . This can lead to changes in gene expression and cellular function. The nitro group in the compound can also participate in redox reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This can lead to changes in the overall metabolic state of the cell and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . This can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity.
特性
IUPAC Name |
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-5-7-19(8-6-10)12-4-3-11(15(16,17)18)9-13(12)20(22)23/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCATMHMULAARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161849 | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610259-53-5 | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610259-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)
![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)



![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

